

t-Boc-Aminooxy-PEG11-amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG11-amine

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This technical guide provides an in-depth overview of **t-Boc-Aminooxy-PEG11-amine**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, applications, and relevant experimental methodologies.

Core Concepts: Structure and Functionality

t-Boc-Aminooxy-PEG11-amine is a versatile chemical tool characterized by three key components:

- **A Boc-protected Aminooxy Group:** The tert-butyloxycarbonyl (Boc) protecting group provides stability and can be readily removed under mild acidic conditions. The deprotected aminooxy group (-ONH₂) can then specifically react with aldehydes or ketones to form stable oxime linkages.
- **A Primary Amine Group:** The terminal primary amine (-NH₂) allows for covalent conjugation to various functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), to form stable amide bonds.
- **A Polyethylene Glycol (PEG) Spacer:** The 11-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the conjugates.^[1] The PEG linker

also provides flexibility and optimal spatial orientation between the conjugated molecules.

This unique combination of functionalities makes **t-Boc-Aminoxy-PEG11-amine** an ideal linker for constructing complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following table summarizes the key quantitative data for **t-Boc-Aminoxy-PEG11-amine**.

Property	Value	Source
Chemical Formula	C ₂₉ H ₆₀ N ₂ O ₁₄	N/A
Molecular Weight	~660.79 g/mol	N/A
Purity	≥95% - >98%	N/A
Appearance	White to off-white solid or oil	N/A
Solubility	Soluble in water, DMSO, DMF, and dichloromethane	N/A
Storage Conditions	-20°C, desiccated	N/A

Key Applications and Experimental Protocols

t-Boc-Aminoxy-PEG11-amine is a cornerstone in the development of targeted therapeutics and research tools. Its principal applications lie in the synthesis of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.^[2] The linker plays a crucial role in optimizing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).^[1]

A representative experimental workflow for PROTAC synthesis using **t-Boc-Aminoxy-PEG11-amine** is as follows:

- **Amide Bond Formation:** The primary amine of **t-Boc-Aminooxy-PEG11-amine** is reacted with the carboxylic acid of an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). This reaction is typically mediated by a coupling agent such as HATU or EDC in an organic solvent like DMF or DMSO, often with the addition of a base like DIPEA.
- **Boc Deprotection:** The Boc protecting group on the aminooxy terminus is removed under mild acidic conditions, commonly using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Oxime Ligation:** The newly exposed aminooxy group is then reacted with an aldehyde- or ketone-functionalized ligand for the protein of interest (POI). This reaction is typically carried out in a slightly acidic buffer (pH 4-6) to facilitate the formation of a stable oxime bond.
- **Purification:** The final PROTAC molecule is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC is critical for ensuring stability in circulation and efficient payload release at the target site.

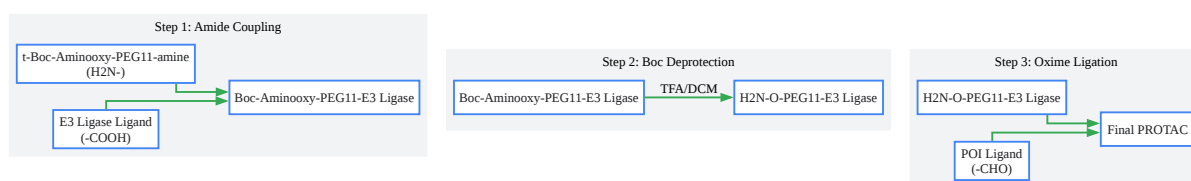
A representative experimental workflow for ADC synthesis using **t-Boc-Aminooxy-PEG11-amine** is as follows:

- **Antibody Modification:** A monoclonal antibody is functionalized with an aldehyde or ketone group. This can be achieved through various methods, such as periodate oxidation of the glycan moieties on the antibody or by reacting lysine residues with an NHS ester of an aldehyde-containing molecule.
- **Linker-Payload Conjugation:** In a separate reaction, the primary amine of **t-Boc-Aminooxy-PEG11-amine** is conjugated to a cytotoxic payload that has a carboxylic acid functionality, using standard amide coupling chemistry.
- **Boc Deprotection:** The Boc group on the linker-payload conjugate is removed with TFA in DCM.

- **Oxime Ligation to Antibody:** The aminooxy-functionalized linker-payload is then reacted with the aldehyde- or ketone-modified antibody in a suitable buffer to form the final ADC.
- **Purification:** The ADC is purified to remove unconjugated antibody, linker-payload, and other impurities, typically using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

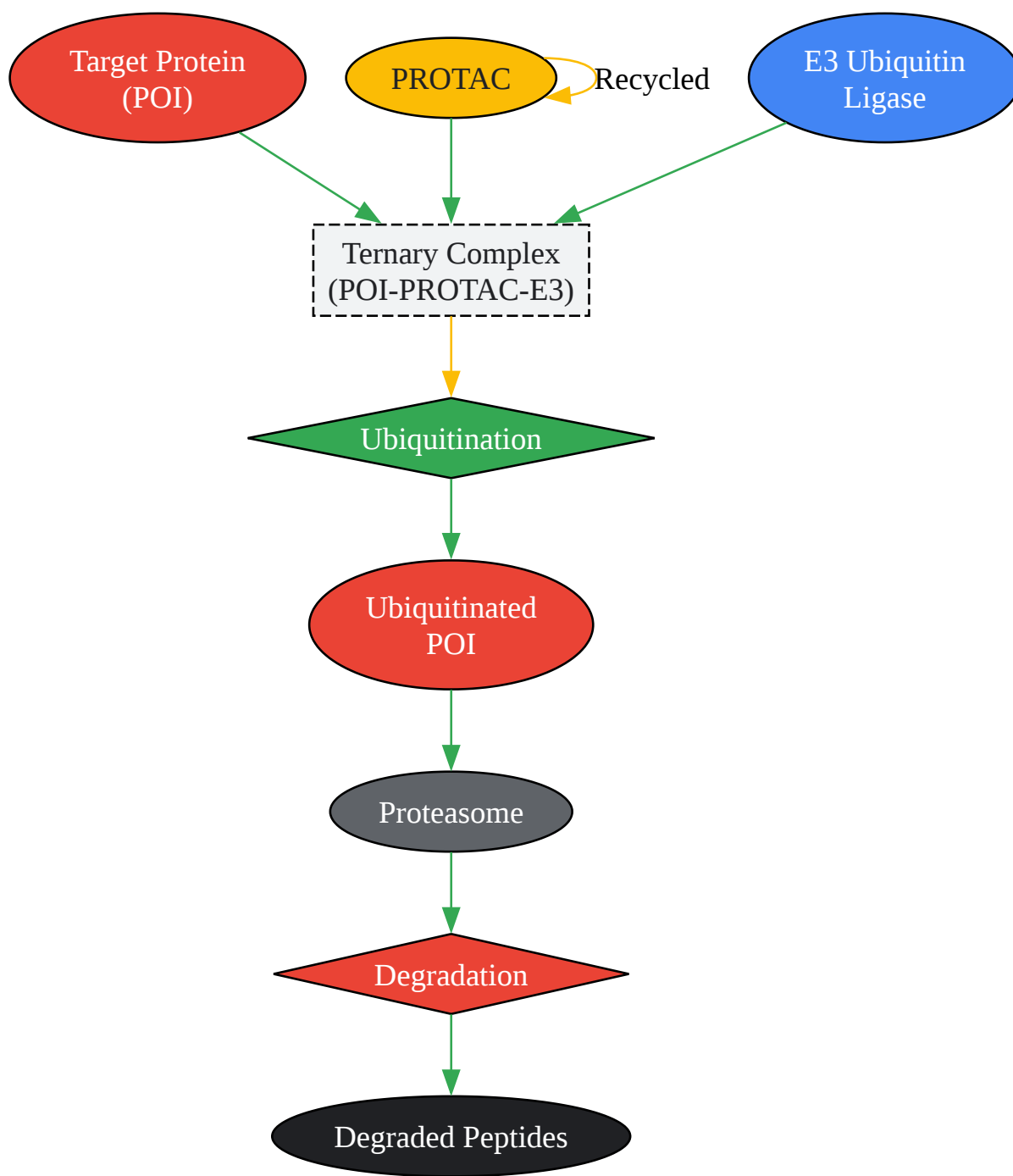
Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving **t-Boc-Aminooxy-PEG11-amine**.



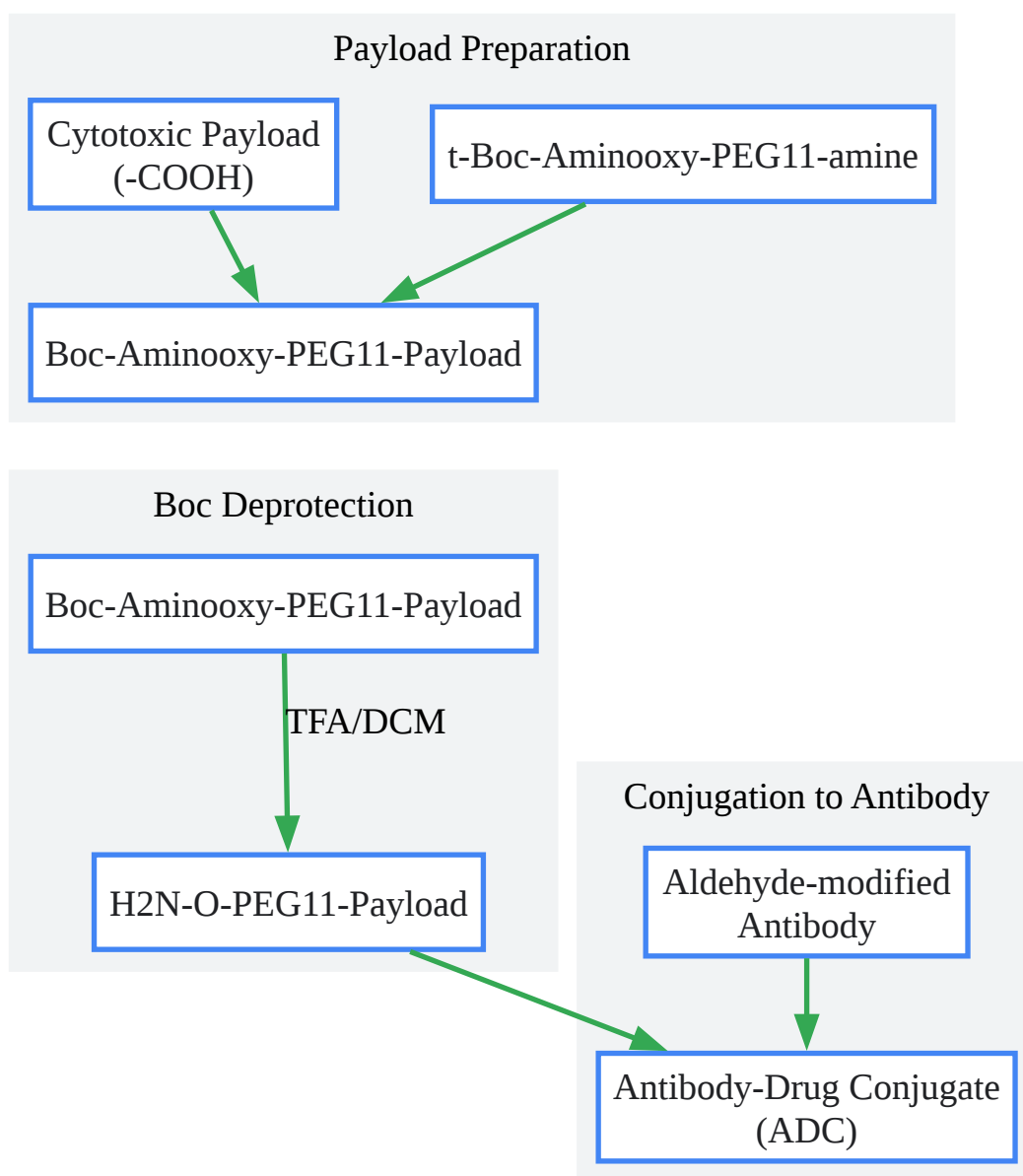
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Caption: PROTAC Synthesis Workflow.



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Caption: PROTAC Mechanism of Action.



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Caption: ADC Synthesis Workflow.

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References

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